2-Amino-4-chloromethyl-6-(trifluoromethyl)pyridine
Overview
Description
2-Amino-4-chloromethyl-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with amino, chloromethyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: There are several methods for synthesizing 2-Amino-4-chloromethyl-6-(trifluoromethyl)pyridine. One common approach involves the chlorination of 2-amino-6-(trifluoromethyl)pyridine using chloromethylating agents under controlled conditions . Another method includes the construction of the pyridine ring from trifluoromethyl-containing building blocks .
Industrial Production Methods: Industrial production often employs a vapor-phase reaction at high temperatures with transition metal-based catalysts such as iron fluoride. This method allows for efficient chlorination and fluorination, yielding the desired compound in good quantities .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-chloromethyl-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions can yield various derivatives depending on the nucleophile used, while oxidation and reduction reactions modify the amino group to form different functional groups.
Scientific Research Applications
2-Amino-4-chloromethyl-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Amino-4-chloromethyl-6-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
- 2-Amino-6-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)benzonitrile
- Chloro-bis(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2-Amino-4-chloromethyl-6-(trifluoromethyl)pyridine is unique due to the presence of both the chloromethyl and trifluoromethyl groups on the same pyridine ring.
Properties
IUPAC Name |
4-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-3-4-1-5(7(9,10)11)13-6(12)2-4/h1-2H,3H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBITFSJKNWRID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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